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An In-depth Technical Guide to the Physicochemical Properties of Quinazolin-8-amine

Abstract
Quinazolin-8-amine, a key heterocyclic compound, represents a significant scaffold in

medicinal chemistry and drug discovery. Its unique arrangement of a fused benzene and

pyrimidine ring, functionalized with a critical amino group at the 8-position, imparts a distinct set

of physicochemical properties that are paramount to its behavior in biological systems. This

technical guide provides a comprehensive analysis of these properties, intended for

researchers, scientists, and drug development professionals. We delve into the core structural

attributes, solubility profile, ionization constant (pKa), spectroscopic signature, and chemical

stability. By synthesizing theoretical principles with established experimental protocols, this

document serves as an authoritative resource for understanding, characterizing, and effectively

utilizing Quinazolin-8-amine in research and development endeavors.

Introduction
The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system is a privileged structure in pharmaceutical sciences, forming the

core of numerous biologically active molecules.[1][2] Derivatives of quinazoline are known to

exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory,

and antimicrobial effects.[1][3] This versatility stems from the rigid, planar structure of the

bicyclic system, which allows for precise spatial orientation of substituents to interact with
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biological targets, and the presence of nitrogen atoms that can act as hydrogen bond

acceptors.

Quinazolin-8-amine: Structure and Significance
Quinazolin-8-amine (CAS No: 101421-74-3) is an isomer of aminoquinazoline distinguished

by the placement of the primary amine on the benzene portion of the heterocycle. This specific

substitution pattern is critical, as the 8-position is highly susceptible to electrophilic substitution,

making it a key handle for synthetic modification.[4] The 8-amino group serves as a potent

hydrogen bond donor and a nucleophilic center, profoundly influencing the molecule's solubility,

basicity, and potential for derivatization. Understanding its fundamental physicochemical

properties is therefore a prerequisite for any rational drug design or synthetic campaign.

Core Physicochemical Properties
A summary of the core physicochemical data for Quinazolin-8-amine is presented below.

These values form the foundational data set for its scientific application.

Property Value Source

Molecular Formula C₈H₇N₃ [5]

Molecular Weight 145.16 g/mol [5][6]

CAS Number 101421-74-3 [5]

Appearance
Light yellow crystalline solid

(inferred)
[1][4]

Melting Point 150-150.5 °C [5]

Boiling Point 328.3 °C at 760 mmHg [5]

Density (Predicted) 1.292 g/cm³ [5]

pKa (Predicted) 3.01 ± 0.22 [5]

LogP (Predicted) 1.793 [5]

Solubility Profile
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The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its

bioavailability and developability. For Quinazolin-8-amine, solubility is governed by the

interplay between its hydrophobic bicyclic aromatic core and the hydrophilic primary amino

group.

Theoretical Considerations and Analogue Comparison
While specific quantitative solubility data for Quinazolin-8-amine is not widely published, its

behavior can be reliably inferred from foundational chemical principles and analogous

structures.

Impact of the Aromatic System: The fused aromatic rings contribute significant hydrophobic

character, generally limiting aqueous solubility.[7]

Role of the Amino Group: The primary amine at the 8-position can participate in hydrogen

bonding with protic solvents like water, which enhances solubility compared to the

unsubstituted parent quinazoline.

pH-Dependent Solubility: As a basic compound, Quinazolin-8-amine is expected to exhibit

significantly increased solubility in acidic aqueous media.[8] Protonation of the amine group

(or a ring nitrogen) forms a water-soluble salt, a common strategy used to improve the

solubility of amine-containing drugs.[7][9] The analogous compound, 8-aminoquinoline,

demonstrates low solubility in neutral water but is soluble in acidic conditions and polar

organic solvents like ethanol and DMSO.[8]

Experimental Protocol: Shake-Flask Method for
Solubility Determination
To obtain definitive thermodynamic solubility data, the shake-flask method is the gold standard.

[10][11] This protocol ensures that equilibrium is reached between the dissolved and

undissolved compound.

Objective: To quantitatively determine the equilibrium solubility of Quinazolin-8-amine in a

specified solvent (e.g., water, phosphate-buffered saline pH 7.4) at a controlled temperature.

Materials:
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Quinazolin-8-amine

Selected solvent(s)

Temperature-controlled orbital shaker/incubator

Calibrated analytical balance

Vials with screw caps

Syringe filters (e.g., 0.22 µm PVDF)

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

Preparation: Add an excess amount of solid Quinazolin-8-amine to a vial containing a

known volume of the solvent. The presence of undissolved solid at the end of the experiment

is crucial for ensuring saturation.

Equilibration: Seal the vials and place them in an orbital shaker set to a constant

temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-

48 hours) to allow the system to reach equilibrium.

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set

temperature to permit the excess solid to settle. Centrifugation at the same temperature can

be used to expedite this process.

Sampling and Filtration: Carefully withdraw a precise aliquot of the supernatant using a

syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all

undissolved microparticulates. This step is critical to avoid overestimation of solubility.

Quantification: Dilute the filtered sample as necessary and analyze its concentration using a

pre-validated analytical method (e.g., HPLC-UV).

Calculation: The solubility is reported in units such as mg/mL or molarity (mol/L) based on

the measured concentration of the saturated solution.
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Caption: Workflow for solubility determination via the shake-flask method.

Ionization Constant (pKa)
The pKa is a measure of the acidity or basicity of a molecule and is arguably one of the most

important physicochemical parameters in drug discovery.[12] It dictates the charge state of a
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molecule at a given pH, which in turn governs its solubility, membrane permeability, and target

binding affinity.

Predicted pKa and Structural Rationale
Quinazolin-8-amine has a predicted pKa of 3.01.[5] This value likely corresponds to the

protonation of one of the nitrogen atoms in the pyrimidine ring. The parent quinazoline has a

pKa of 3.51.[4] The electron-donating amino group at the 8-position can influence the electron

density of the heterocyclic system, and its precise effect on the basicity of the ring nitrogens

results in this predicted pKa. It is crucial to experimentally verify this value, as computational

predictions can vary. For instance, 4-aminoquinazolines exhibit pKa values in the range of

5.78-7.62, demonstrating the profound impact of substituent position on basicity.[13]

pH < pKa

pH > pKa

Quinazolin-8-amine-H⁺
(Cationic, Water Soluble)

Quinazolin-8-amine
(Neutral, Less Soluble)

 pKa = 3.01

Click to download full resolution via product page

Caption: Ionization equilibrium of Quinazolin-8-amine.

Experimental Protocol: Potentiometric Titration for pKa
Determination
Potentiometric titration is a robust and widely used method for the experimental determination

of pKa values.[14][15] It relies on monitoring the pH of a solution as a titrant is added.

Objective: To determine the pKa of Quinazolin-8-amine by titrating it with a strong acid.
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Principle: The pKa is determined from the titration curve based on the Henderson-Hasselbalch

equation. For a base, at the half-equivalence point (where half of the base has been

protonated), the pH of the solution is equal to the pKa of its conjugate acid.[15]

Materials:

Quinazolin-8-amine

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

High-purity water (degassed to remove CO₂)

Calibrated pH meter and electrode

Automatic titrator or manual burette

Stir plate and stir bar

Methodology:

Sample Preparation: Accurately weigh a known amount of Quinazolin-8-amine and dissolve

it in a known volume of water. A co-solvent like methanol or DMSO may be necessary if

aqueous solubility is low, but the pKa value will then be an apparent pKa (pKa') that requires

extrapolation to 0% co-solvent.[16]

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH

electrode.

Titration: Begin stirring and record the initial pH. Add the standardized HCl solution in small,

precise increments, recording the pH after each addition.

Data Analysis: Plot the measured pH (y-axis) versus the volume of HCl added (x-axis).

pKa Determination:

Identify the equivalence point, which is the point of maximum slope on the titration curve

(the inflection point of the first derivative).
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Determine the volume of titrant added at the half-equivalence point (half the volume of the

equivalence point).

The pH value at the half-equivalence point is the experimental pKa.

Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The

following are the expected spectral features for Quinazolin-8-amine.

Technique Expected Features

¹H NMR

Aromatic Protons: Multiple signals in the

aromatic region (~7.0-9.0 ppm) corresponding

to the protons on the benzene and pyrimidine

rings. Pyrimidine CH: A characteristic singlet for

the proton at either the 2- or 4-position of the

quinazoline ring. Amine Protons: A broad singlet

corresponding to the two protons of the -NH₂

group, which may exchange with D₂O.

¹³C NMR

Signals corresponding to the 8 unique carbon

atoms in the molecule. Carbons attached to

nitrogen will be deshielded. Quaternary carbons

will be identifiable.

FT-IR

N-H Stretch: Two distinct bands in the 3300-

3500 cm⁻¹ region, characteristic of a primary

amine. C-H Aromatic Stretch: Signals just above

3000 cm⁻¹. C=N and C=C Stretch: Multiple

sharp bands in the 1500-1650 cm⁻¹ region,

corresponding to the aromatic ring system. N-H

Bend: A band around 1600 cm⁻¹.

Mass Spec (EI)

Molecular Ion (M⁺): A strong peak at m/z = 145,

corresponding to the molecular weight.

Fragmentation: Potential loss of HCN (m/z 118)

from the pyrimidine ring is a common

fragmentation pathway for quinazolines.
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Chemical Stability and Reactivity
Stability of the Quinazoline Core
The quinazoline ring system is generally stable under mild acidic and alkaline conditions at

room temperature.[11][17] However, prolonged exposure to boiling aqueous acid or base can

lead to hydrolytic cleavage of the pyrimidine ring.[17] The aromatic nature of the scaffold

imparts good thermal and oxidative stability.

Reactivity Profile: The Influence of the 8-Amino Group
The reactivity of Quinazolin-8-amine is dominated by two features: the electrophilic character

of the pyrimidine ring and the nucleophilic/directing character of the 8-amino group.

Reactions of the Amino Group: The primary amine is a versatile functional group for

derivatization. It can readily undergo standard amine reactions such as acylation, alkylation,

sulfonylation, and diazotization, providing a gateway to a vast array of analogues for

structure-activity relationship (SAR) studies.

Electrophilic Aromatic Substitution: The benzene ring of the quinazoline system is more

susceptible to electrophilic substitution than the electron-deficient pyrimidine ring.[4] The

amino group at the 8-position is a powerful activating, ortho-, para-director. Therefore,

electrophilic substitution would be expected to occur primarily at positions 7.

Storage and Handling
Based on its chemical nature, Quinazolin-8-amine should be stored in a cool, dry, and dark

place in a tightly sealed container to prevent potential degradation from light or moisture. As

with many amines, slow air oxidation over time may lead to discoloration, so storage under an

inert atmosphere (e.g., argon or nitrogen) is recommended for long-term preservation of high-

purity samples.

Conclusion
The physicochemical properties of Quinazolin-8-amine—its moderate solubility with strong pH

dependence, its specific basicity (pKa), and its characteristic spectroscopic and reactivity

profiles—are integral to its application in scientific research. The amine functionality at the 8-

position provides a crucial site for synthetic elaboration, while the quinazoline core serves as a
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robust scaffold for interacting with biological targets. The experimental protocols and theoretical

insights provided in this guide equip researchers with the necessary framework to fully

characterize and strategically utilize this valuable heterocyclic compound in the pursuit of novel

therapeutics and chemical probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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